molecular formula C11H9N3O B2554157 4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile CAS No. 1500937-19-8

4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile

Cat. No. B2554157
CAS RN: 1500937-19-8
M. Wt: 199.213
InChI Key: UYVDFHFGGJLVQT-UHFFFAOYSA-N
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Description

The compound 4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile is a chemical entity that features an oxazole ring, a common structure in various pharmacologically active molecules. The oxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, which can contribute to the compound's binding affinity to biological targets. The presence of the benzonitrile group suggests potential for bioactivity, as this moiety is often seen in drug design due to its ability to engage in various types of interactions with enzymes and receptors.

Synthesis Analysis

The synthesis of related oxazole derivatives can be gleaned from the literature. For instance, a general synthesis for 4-amino-2,5-disubstituted oxazoles involves the interaction of α-oxonitriles with aldehydes and ammonium acetate, yielding the oxazole products in moderate yields . This method could potentially be adapted for the synthesis of 4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

While the specific molecular structure of 4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile is not detailed in the provided papers, the molecular structure of similar compounds has been elucidated. For example, the crystal structure of a related compound with an indazole ring was determined, showing that it belongs to the monoclinic system . Such structural analyses are crucial for understanding the three-dimensional conformation of the molecule, which affects its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of oxazole derivatives can be inferred from the literature. For example, the Dimroth rearrangement describes the transformation of amino triazoles into their benzylamino isomers under basic conditions, which can retrogress in neutral solvents . This type of reactivity could be relevant if the oxazole compound were to undergo similar isomerization or rearrangement reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are not explicitly described in the provided papers. However, physical constants such as UV spectra and ionization constants are reported for related triazole compounds . These properties are important for predicting the behavior of the compound in different environments, its solubility, and its stability.

Scientific Research Applications

Synthesis and Chemical Transformations

Compounds containing oxazole rings, such as benzoxazoles and triazoles, have profound effects on medicinal chemistry due to their significant pharmacological activities. Microwave-assisted synthesis has been highlighted as a technique to increase diversity and accelerate research in modern chemistry, particularly for benzoxazole derivatives (Özil & Menteşe, 2020). These methods offer efficient pathways to synthesize oxazoline-containing ligands, which are pivotal in asymmetric catalysis (Hargaden & Guiry, 2009).

Applications in Medicinal Chemistry

The structural uniqueness of oxazole and triazole derivatives makes them valuable in developing pharmaceuticals. For instance, amino-1,2,4-triazoles serve as raw materials in fine organic synthesis for producing agricultural products, pharmaceuticals, dyes, and high-energy materials (Nazarov et al., 2021). Similarly, guanidinobenzazoles and their derivatives have been studied for their cytotoxic and pharmacological activities, indicating potential therapeutic applications (Rosales-Hernández et al., 2022).

Material Science and Corrosion Inhibition

Tolyltriazole, a compound with a triazole ring, has been used as an inhibitor for copper and brass in corrosive environments, showcasing the role of triazole derivatives in material science and corrosion inhibition (Walker, 1976).

Agricultural and Antimicrobial Applications

Benzoxazinoids, with oxazole structures, play a crucial role in allelopathy and defense against microbiological threats in agriculture. They have also shown potential as antimicrobial scaffolds, indicating their broad utility beyond medicinal chemistry (de Bruijn et al., 2018).

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the significance of isoxazole in drug discovery, there is a continuous interest in developing new synthetic strategies, particularly eco-friendly and metal-free routes . This could potentially lead to the discovery of new drugs and therapeutic agents.

properties

IUPAC Name

4-[4-(aminomethyl)-1,3-oxazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-5-8-1-3-9(4-2-8)11-14-10(6-13)7-15-11/h1-4,7H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVDFHFGGJLVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile

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